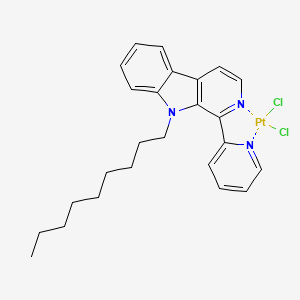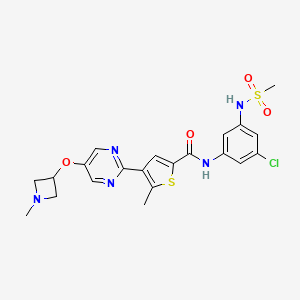
Guretolimod (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guretolimod (hydrochloride), also known as DSP-0509 hydrochloride, is a synthetic compound that acts as an agonist for Toll-like receptor 7 (TLR7). This compound has been studied for its potential immunostimulatory and anticancer activities. Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogens and activating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guretolimod (hydrochloride) involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and coupling with the appropriate amine. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Guretolimod (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Guretolimod (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Guretolimod (hydrochloride) with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Guretolimod (hydrochloride) has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the activation of Toll-like receptor 7 and its downstream signaling pathways.
Biology: The compound is used to investigate the role of Toll-like receptor 7 in immune responses and its potential as an immunomodulatory agent.
Mechanism of Action
Guretolimod (hydrochloride) exerts its effects by binding to Toll-like receptor 7, which is primarily expressed on immune cells such as dendritic cells and macrophages. Upon activation, Toll-like receptor 7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This enhances the activation of cytotoxic T-lymphocytes and natural killer cells, which play a crucial role in the immune response against tumors and infections .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another Toll-like receptor 7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: A Toll-like receptor 7 and 8 agonist with similar immunostimulatory properties.
Gardiquimod: A synthetic Toll-like receptor 7 agonist used in research to study immune responses.
Uniqueness of Guretolimod (hydrochloride)
Guretolimod (hydrochloride) is unique due to its specific structure, which allows for selective activation of Toll-like receptor 7 without significant off-target effects. This selectivity makes it a valuable tool in research and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C24H35ClF3N5O4 |
|---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
2-[[4-[[2-amino-4-[[(3S)-1-hydroxyhexan-3-yl]amino]-6-methylpyrimidin-5-yl]methyl]-3-methoxyphenyl]methyl-(2,2,2-trifluoroethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C24H34F3N5O4.ClH/c1-4-5-18(8-9-33)30-22-19(15(2)29-23(28)31-22)11-17-7-6-16(10-20(17)36-3)12-32(13-21(34)35)14-24(25,26)27;/h6-7,10,18,33H,4-5,8-9,11-14H2,1-3H3,(H,34,35)(H3,28,29,30,31);1H/t18-;/m0./s1 |
InChI Key |
JJORVDJBDDODOH-FERBBOLQSA-N |
Isomeric SMILES |
CCC[C@@H](CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl |
Canonical SMILES |
CCCC(CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



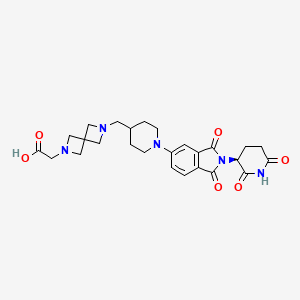
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)

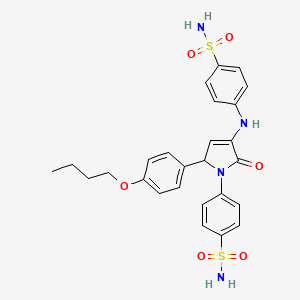
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
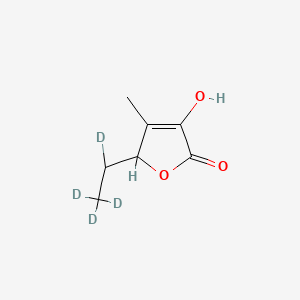
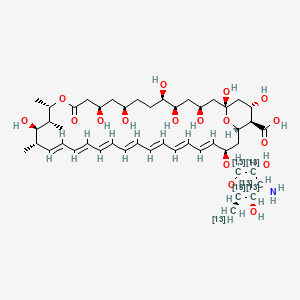
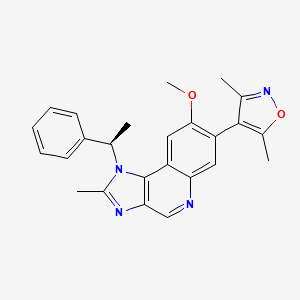

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
